1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethan-1-one
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Overview
Description
1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydrobenzofuran-5-yl)ethanone is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is classified as an alcohol compound and is known for its unique structure, which includes a benzofuran ring system.
Preparation Methods
The synthesis of 1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydrobenzofuran-5-yl)ethanone involves several steps, typically starting with the appropriate benzofuran precursor. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Scientific Research Applications
1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydrobenzofuran-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. Detailed studies are required to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(6-Hydroxy-4,7-dimethoxy-3a,7a-dihydrobenzofuran-5-yl)ethanone stands out due to its unique benzofuran ring system and the presence of both hydroxyl and methoxy groups. Similar compounds include:
- 1-(5-Hydroxy-3a,4-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-inden-2-yl)ethanone
- 1-(6-hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethanone .
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Properties
CAS No. |
90936-33-7 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(6-hydroxy-4,7-dimethoxy-3a,7a-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H14O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,7,11,14H,1-3H3 |
InChI Key |
VFAPKJSVKNCHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2C=COC2C(=C1O)OC)OC |
Origin of Product |
United States |
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